molecular formula C16H14FNO3S B5786832 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)thio]acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)thio]acetamide

Cat. No. B5786832
M. Wt: 319.4 g/mol
InChI Key: SXBZCCLFPAMSDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)thio]acetamide, also known as compound X, is a synthetic compound that has been extensively studied for its potential biomedical applications. This molecule has shown promising results in various scientific studies, and its potential as a therapeutic agent has gained significant attention in recent years.

Mechanism of Action

Compound X exerts its pharmacological effects by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. This molecule has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. This molecule has also been shown to have anti-inflammatory properties and to regulate the expression of various genes involved in the immune response.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)thio]acetamide X in laboratory experiments is its high potency and selectivity. This molecule has been shown to have a high affinity for specific targets, making it an ideal tool for studying various cellular processes. However, one of the limitations of using this compound X is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)thio]acetamide X. One potential area of research is the development of more potent and selective analogs of this molecule for use in various biomedical applications. Another area of research is the investigation of the molecular mechanisms underlying the pharmacological effects of this compound X, which could lead to the development of new therapeutic strategies for the treatment of various diseases. Additionally, the potential use of this compound X in combination with other drugs or therapies is an area of research that warrants further investigation.

Synthesis Methods

Compound X can be synthesized through a multistep process, starting with the reaction of 4-fluorothiophenol with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid. The resulting intermediate is then treated with thionyl chloride to generate the corresponding acid chloride, which is subsequently reacted with N,N-dimethylacetamide to yield the final product.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. This molecule has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3S/c17-11-1-4-13(5-2-11)22-10-16(19)18-12-3-6-14-15(9-12)21-8-7-20-14/h1-6,9H,7-8,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBZCCLFPAMSDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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